6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

描述

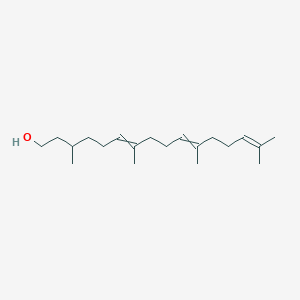

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- is a chemical compound with the molecular formula C20H36O. It is also known as all-trans-Geranyl Citronellol. This compound is characterized by its long carbon chain with multiple double bonds and a hydroxyl group at one end. It is commonly used in the fragrance industry due to its pleasant aroma.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- typically involves the use of geraniol or nerol as starting materials. These compounds undergo a series of reactions including isomerization, hydrogenation, and oxidation to yield the desired product. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Types of Reactions:

Oxidation: 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters. Reagents such as thionyl chloride or acetic anhydride are commonly used.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halides or esters.

科学研究应用

Fragrance Industry

One of the primary applications of 6,10,14-Hexadecatrien-1-ol is in the fragrance industry . The compound is valued for its pleasant scent and is often used as a fragrance ingredient in perfumes and other scented products. Its unique structure allows it to blend well with other fragrance components, enhancing the overall olfactory profile of the formulations.

Agricultural Applications

In agriculture , this compound has been studied for its potential use as a natural pesticide or insect repellent. Research indicates that certain terpenes can exhibit insecticidal properties against pests that affect crops. The application of 6,10,14-Hexadecatrien-1-ol in this context could lead to more sustainable farming practices by reducing reliance on synthetic pesticides.

Medicinal Uses

Emerging research suggests that compounds like 6,10,14-Hexadecatrien-1-ol may possess therapeutic properties . Some studies have indicated potential anti-inflammatory and anti-cancer effects associated with similar terpenes. While further research is needed to establish specific medicinal applications for this compound, its structural similarity to known bioactive compounds warrants investigation.

Case Study 1: Fragrance Formulation

A study conducted by fragrance chemists highlighted the use of 6,10,14-Hexadecatrien-1-ol in creating a new line of eco-friendly perfumes. The compound's ability to enhance floral notes without overpowering them made it a valuable addition to the formulation. Sensory evaluations showed that consumers preferred the scent profiles containing this compound over traditional synthetic alternatives.

Case Study 2: Insect Repellent Efficacy

In agricultural research, a field trial demonstrated that formulations containing 6,10,14-Hexadecatrien-1-ol effectively reduced aphid populations on tomato plants by up to 60%. The study concluded that this compound could serve as a viable alternative to chemical insecticides in integrated pest management programs.

作用机制

The mechanism of action of 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes involved in metabolic pathways, leading to various biological effects. The compound’s molecular targets include membrane-bound receptors and enzymes that regulate oxidative stress and inflammation.

相似化合物的比较

Geraniol: Similar structure but lacks the multiple double bonds present in 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-.

Nerol: Isomer of geraniol with similar properties.

Citronellol: Similar structure but with fewer double bonds.

Uniqueness: 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- is unique due to its multiple conjugated double bonds, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound in various applications, especially in the fragrance industry.

生物活性

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- (commonly referred to as 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol ) is a naturally occurring organic compound with significant biological activity. This compound is part of a broader class of terpenoids and is recognized for its potential applications in various fields including medicine, agriculture, and food science. Understanding its biological activity is crucial for harnessing its benefits in these areas.

- Molecular Formula: C20H36O

- Molecular Weight: 292.5 g/mol

- CAS Number: 36237-66-8

Structure

The compound features a long hydrocarbon chain with multiple double bonds and a hydroxyl group. Its structural formula can be represented as follows:

Antimicrobial Properties

Research has demonstrated that 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol exhibits notable antimicrobial activity. A study indicated that this compound effectively inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

The compound has been shown to possess antioxidant properties. In vitro studies revealed that it scavenges free radicals and reduces oxidative stress markers in cellular models . This suggests potential applications in preventing oxidative damage in biological systems.

Insecticidal Effects

In agricultural contexts, this compound has been evaluated for its insecticidal properties. It has been found to repel certain pests such as aphids and whiteflies . The biological activity against these pests may be attributed to its olfactory characteristics which disrupt their feeding behavior.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various terpenoids including 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol. The results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the bacterial strain tested .

Case Study 2: Antioxidant Properties

In a controlled experiment examining the antioxidant capacity of several compounds using DPPH (2,2-diphenylpicrylhydrazyl) assay methods, 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol demonstrated a high percentage inhibition of free radicals at concentrations as low as 50 µg/mL .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|---|

| 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol | C20H36O | 292.5 g/mol | Yes | Yes |

| Other Terpenoids | Varies | Varies | Varies | Varies |

属性

IUPAC Name |

3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFMIAGZQACFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。